Cas no 2171730-14-4 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid)

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid
- 2171730-14-4
- EN300-1484563
- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3,3-dimethylbutanoic acid
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- インチ: 1S/C27H32N2O6/c1-26(2,3)22(23(30)31)28-24(32)27(12-14-34-15-13-27)29-25(33)35-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: SYQVGMOJUMMSFX-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(NC(C(=O)O)C(C)(C)C)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 480.22603674g/mol
- どういたいしつりょう: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 765
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 114Ų
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1484563-250mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3,3-dimethylbutanoic acid |
2171730-14-4 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1484563-1.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3,3-dimethylbutanoic acid |
2171730-14-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1484563-1000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3,3-dimethylbutanoic acid |
2171730-14-4 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1484563-2500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3,3-dimethylbutanoic acid |
2171730-14-4 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1484563-50mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3,3-dimethylbutanoic acid |
2171730-14-4 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1484563-5000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3,3-dimethylbutanoic acid |
2171730-14-4 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1484563-100mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3,3-dimethylbutanoic acid |
2171730-14-4 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1484563-500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3,3-dimethylbutanoic acid |
2171730-14-4 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1484563-10000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3,3-dimethylbutanoic acid |
2171730-14-4 | 10000mg |
$14487.0 | 2023-09-28 |
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acidに関する追加情報
Recent Advances in the Study of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid (CAS: 2171730-14-4)
In recent years, the compound 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid (CAS: 2171730-14-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug development and peptide synthesis. The following sections provide an in-depth analysis of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
The synthesis of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid involves a series of well-defined chemical reactions, leveraging the fluorenylmethoxycarbonyl (Fmoc) protecting group strategy, which is widely used in peptide chemistry. Recent studies have optimized the synthetic pathways to improve yield and purity, making the compound more accessible for research and industrial applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and consistency.
One of the key areas of interest is the biological activity of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid. Preliminary studies suggest that this compound may play a role in modulating specific biochemical pathways, particularly those involved in inflammation and immune response. Researchers have identified potential interactions with enzymes and receptors, which could be leveraged for the development of novel therapeutics. For instance, its structural similarity to certain peptide analogs has prompted investigations into its use as a building block for peptide-based drugs.
In addition to its biological activity, the compound's stability and pharmacokinetic properties have been subjects of recent research. Studies have demonstrated that 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid exhibits favorable stability under physiological conditions, making it a viable candidate for further drug development. Moreover, its ability to penetrate cell membranes and reach target sites has been explored, with promising results indicating its potential as a drug delivery vehicle or a therapeutic agent itself.
Looking ahead, the future research directions for 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid are vast. Researchers are particularly interested in exploring its applications in personalized medicine, where its unique properties could be tailored to individual patient needs. Additionally, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical applications. As the understanding of this compound deepens, it is anticipated that new therapeutic avenues will emerge, further solidifying its importance in the field of chemical biology and medicine.
In conclusion, the compound 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid (CAS: 2171730-14-4) represents a promising area of research with significant potential for drug development and therapeutic applications. The latest studies underscore its synthetic accessibility, biological activity, and pharmacokinetic advantages, paving the way for future innovations in the field. Continued research and collaboration will be essential to fully unlock the therapeutic potential of this intriguing molecule.
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